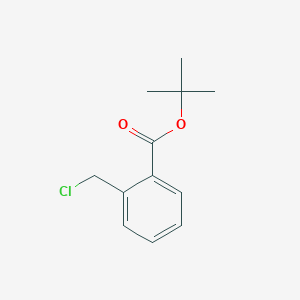

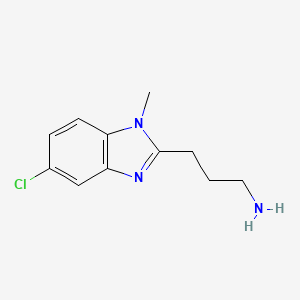

![molecular formula C7H3Br2NS B1371890 2,4-Dibromobenzo[d]thiazole CAS No. 887589-19-7](/img/structure/B1371890.png)

2,4-Dibromobenzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

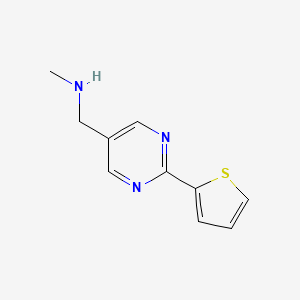

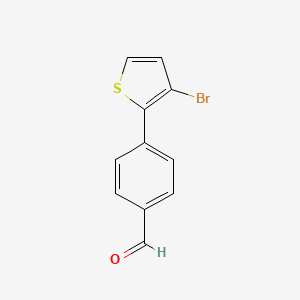

2,4-Dibromobenzo[d]thiazole is a type of 2,4-disubstituted thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures . The synthesis of 2,4-disubstituted thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .

Chemical Reactions Analysis

The main goal of this stage of the work was to develop the optimal conditions for obtaining the products of nucleophilic aromatic substitution reactions (SNAr) in 4-bromo-benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) 2 using various aromatic and aliphatic O-, S-, and N-nucleophiles .

Applications De Recherche Scientifique

Synthesis of Low Bandgap Materials :

- A one-step synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole, a compound structurally related to 2,4-Dibromobenzo[d]thiazole, is reported. This synthesis method is useful for preparing low bandgap materials, which are crucial in applications like organic electronics and photovoltaics (Tam et al., 2010).

- Another study describes a synthetic approach to synthesize 4,8-Dibromobenzo-[1,2-c;4,5-c’] bis[1,2,5]thiadiazole from 2,1,3-Benzothiadiazole, which can be used in the synthesis of low bandgap materials via palladium-catalyzed coupling reactions (Sun et al., 2012).

Fluorescence Sensors :

- A thiazole-based conjugated polymer synthesized by polymerizing 4,7-dibromo-2-methylbenzo[d]thiazole showed potential as a colorimetric sensor for direct visual detection of Hg2+ and Ag+. The polymer exhibited ‘turn-off’ fluorescent quenching responses towards these cations (Li et al., 2015).

Precursors in Photovoltaic Material Synthesis :

- Dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, such as 4,7-Dibromobenzo[d][1,2,3]thiadiazole, are important precursors in the synthesis of various photovoltaic materials. The selective substitution of this compound with morpholine was shown to produce 4-substituted products, highlighting its versatility in material synthesis (Gudim et al., 2021).

Electrochemical and Optical Properties :

- Research on benzo[1,2,5]thiadiazole and its derivatives, closely related to 2,4-Dibromobenzo[d]thiazole, revealed their promising electrochemical and optical properties. This makes them suitable for applications in photovoltaic materials (Gudim et al., 2021).

Mécanisme D'action

Target of Action

2,4-Dibromobenzo[d]thiazole is a derivative of benzothiazole, which has been found to have potent anti-tubercular activity . The primary target of this compound is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, through molecular docking . This interaction inhibits the function of DprE1, thereby affecting the survival of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

It’s known that the compound has a molecular weight of 29298 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 2,4-Dibromobenzo[d]thiazole results in the death of Mycobacterium tuberculosis . This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the survival of the bacteria .

Action Environment

The efficacy and stability of 2,4-Dibromobenzo[d]thiazole can be influenced by various environmental factors. For instance, the compound’s reactivity in aromatic nucleophilic substitution reactions and cross-coupling reactions can be affected by the presence of bromine atoms . Additionally, the compound’s fluorescence performance, which can be used for sensing applications, can be influenced by the presence of electron-rich molecules .

Orientations Futures

Benzofused 1,2,5-thiadiazoles play an important role as electron-withdrawing building blocks in the synthesis of organic dyes which have various applications in optoelectronics . The addition of another electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system leads to the formation of 1H,5H-benzo[1,2-c:4,5-c′]bis([1,2,5]thiadiazoles) (BBTs) which have a stronger electron-withdrawing character . This could be a potential future direction for the study of 2,4-Dibromobenzo[d]thiazole.

Propriétés

IUPAC Name |

2,4-dibromo-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOZOHCZAFSZIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646562 |

Source

|

| Record name | 2,4-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887589-19-7 |

Source

|

| Record name | 2,4-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)

![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)